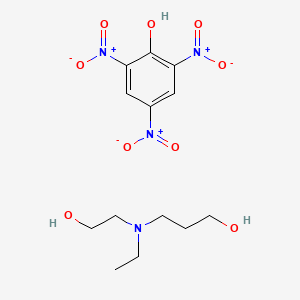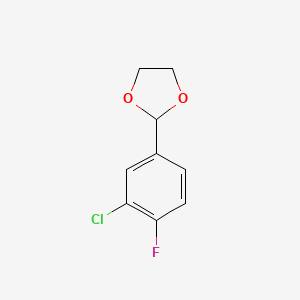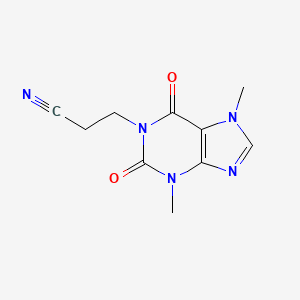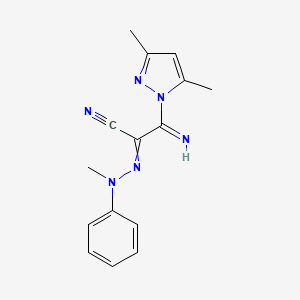
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring, an imino group, and a cyanide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethylpyrazole, methylaniline, and cyanide sources .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The imino and cyanide groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline: This compound shares the pyrazole ring but differs in the substitution pattern and functional groups.
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Uniqueness
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide stands out due to its combination of the pyrazole ring, imino group, and cyanide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88482-52-4 |
|---|---|
Formule moléculaire |
C15H16N6 |
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C15H16N6/c1-11-9-12(2)21(18-11)15(17)14(10-16)19-20(3)13-7-5-4-6-8-13/h4-9,17H,1-3H3 |
Clé InChI |
UXWLRTVZKNPKDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=N)C(=NN(C)C2=CC=CC=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


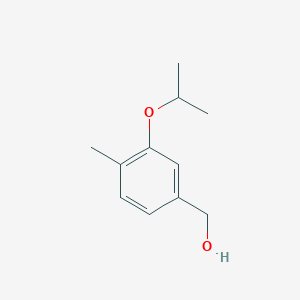
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
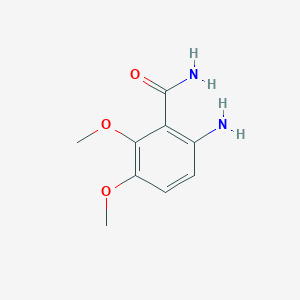

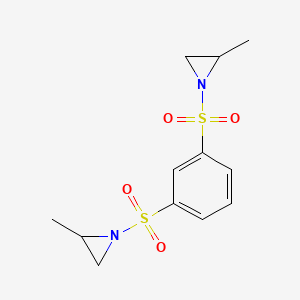
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
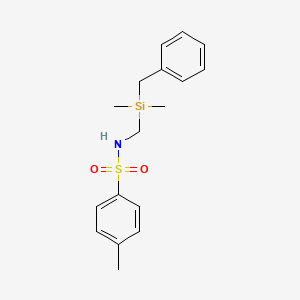
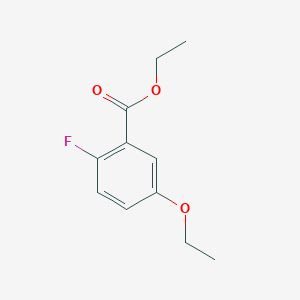
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
